Introduction: Unveiling a Versatile Halogenated Building Block
Introduction: Unveiling a Versatile Halogenated Building Block
An In-Depth Technical Guide to Methyl 4-chloro-2-iodobenzoate
Methyl 4-chloro-2-iodobenzoate (CAS Number: 181765-85-5) is a polysubstituted aromatic ester that has emerged as a pivotal intermediate in modern organic synthesis. Its structure, featuring a methyl ester, a chloro substituent, and a highly reactive iodo group, provides a unique combination of functionalities. This strategic arrangement of reactive sites makes it an invaluable building block, particularly in the fields of pharmaceutical discovery and materials science.[1][2][3][4] The chloro and iodo substituents offer differential reactivity, enabling chemists to perform sequential, site-selective modifications. The carbon-iodine bond is especially labile, making it an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational for constructing complex molecular architectures.[3][4] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and core applications, offering field-proven insights for researchers and development professionals.
Physicochemical Properties and Safety Data
A comprehensive understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe utilization in a laboratory setting.
Table 1: Core Physicochemical Properties of Methyl 4-chloro-2-iodobenzoate.
| Property | Value | Source |
|---|---|---|
| CAS Number | 181765-85-5 | [5][6] |
| Molecular Formula | C₈H₆ClIO₂ | [5][6] |
| Molecular Weight | 296.49 g/mol | [5][7] |
| IUPAC Name | methyl 4-chloro-2-iodobenzoate | [5] |
| Boiling Point | 286.3 ± 20.0 °C at 760 mmHg | |
| Physical Form | Solid | |
| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I | [5][7] |
| InChIKey | SPEFZJXZNVTFJX-UHFFFAOYSA-N | [5] |
| Storage | 4°C, protect from light, keep sealed in dry conditions |[7] |
Table 2: GHS Hazard and Precautionary Information.
| Category | Information | Source |
|---|---|---|
| Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Strategic Synthesis: A Two-Step Approach
The synthesis of Methyl 4-chloro-2-iodobenzoate is most efficiently achieved via a two-step sequence starting from the commercially available 2-amino-4-chlorobenzoic acid. This pathway leverages a classic Sandmeyer-type reaction followed by a standard Fischer esterification. This approach is logical because it strategically installs the less reactive chloro group first and then introduces the iodo group, which will be the primary site for subsequent cross-coupling reactions.
Caption: Overall synthetic workflow for Methyl 4-chloro-2-iodobenzoate.
Protocol 1: Synthesis of 4-Chloro-2-iodobenzoic Acid via Sandmeyer-type Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to a wide range of functional groups via a diazonium salt intermediate.[8][9][10] This is the most effective method for introducing an iodine atom at the ortho-position to the carboxylic acid, a substitution pattern not easily achieved by direct electrophilic aromatic substitution.
Step-by-Step Methodology:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl). Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5°C. The causality here is critical: nitrous acid, formed in situ, is unstable at higher temperatures. Maintaining a low temperature prevents premature decomposition of the diazonium salt.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. The addition often results in the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion.[11]
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the complete decomposition of any remaining diazonium salt.
-
Workup: Cool the mixture and collect the precipitated solid by vacuum filtration. To purify, dissolve the crude solid in a suitable base (e.g., aqueous sodium bicarbonate), wash with a nonpolar solvent like diethyl ether to remove neutral impurities, and then re-precipitate the carboxylic acid by acidifying the aqueous layer with HCl.
-
Collect the purified 4-chloro-2-iodobenzoic acid by filtration, wash with cold water, and dry under vacuum.[12]
Protocol 2: Fischer Esterification to Methyl 4-chloro-2-iodobenzoate
Fischer esterification is a classic, acid-catalyzed equilibrium reaction.[13] To achieve a high yield, the equilibrium must be shifted towards the product. This is accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the synthesized 4-chloro-2-iodobenzoic acid (1.0 eq) in anhydrous methanol (10-20 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq). The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[13][14]
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water, and finally a saturated brine solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 4-chloro-2-iodobenzoate.
-
Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product as a solid.
Reactivity and Key Applications in Synthesis
The synthetic utility of Methyl 4-chloro-2-iodobenzoate is dominated by the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. This allows for the precise formation of new carbon-carbon bonds, a critical step in the synthesis of many high-value molecules, including pharmaceuticals and organic electronic materials.[1][3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron species.[15][16] The C-I bond of Methyl 4-chloro-2-iodobenzoate readily undergoes oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-chloro-2-iodobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[15]
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), followed by a degassed solvent mixture (e.g., a 4:1 mixture of Toluene/Ethanol or Dioxane/Water).
-
Reaction: Heat the mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or GC-MS. Reaction times can range from 2 to 24 hours.[15][17]
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting biaryl product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene, typically in the presence of a palladium catalyst and a base, to form a substituted alkene.[18][19] This reaction is a powerful tool for C-C bond formation and alkene functionalization.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 4: General Procedure for Heck Reaction
-
Reaction Setup: In a sealable reaction tube, combine Methyl 4-chloro-2-iodobenzoate (1.0 eq), the alkene (e.g., methyl acrylate, 1.2 eq), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%), and a phosphine ligand such as Tri(o-tolyl)phosphine (2-4 mol%).
-
Inert Atmosphere: Flush the tube with an inert gas (e.g., Argon).
-
Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) and a base, typically a hindered amine like triethylamine (Et₃N) (1.5 eq), via syringe. The base is required to neutralize the HI generated during the catalytic cycle and regenerate the Pd(0) catalyst.[18]
-
Reaction: Seal the tube and heat the mixture to 80-120°C with stirring. Monitor the reaction's progress by TLC or GC-MS.[17][20]
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the substituted alkene.
Conclusion
Methyl 4-chloro-2-iodobenzoate is a strategically designed and highly effective chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for synthetic chemists. The protocols outlined in this guide for its synthesis and subsequent application in cornerstone reactions like the Suzuki-Miyaura coupling and Heck reaction demonstrate its value. For professionals in drug discovery and materials science, mastering the use of this building block opens pathways to novel and complex molecular targets, underscoring its importance in advancing chemical innovation.
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